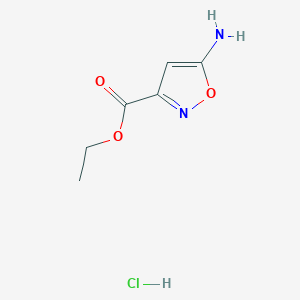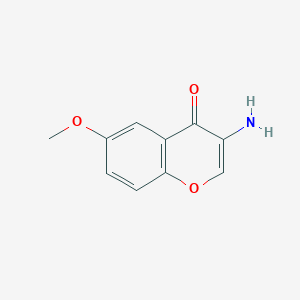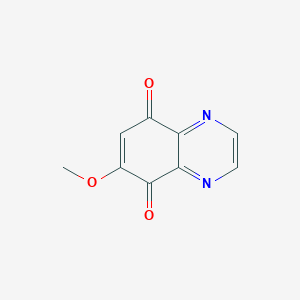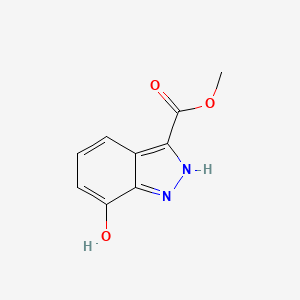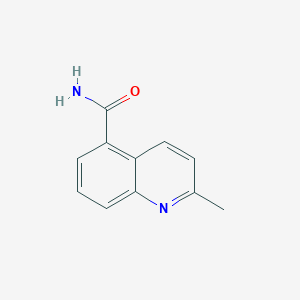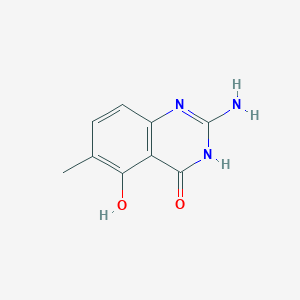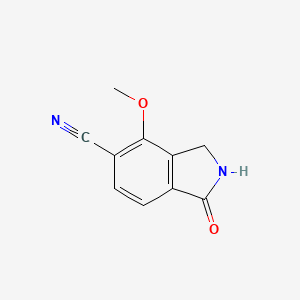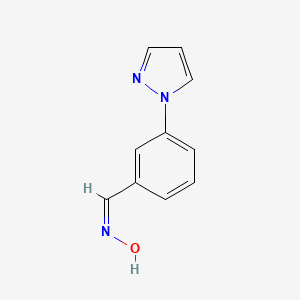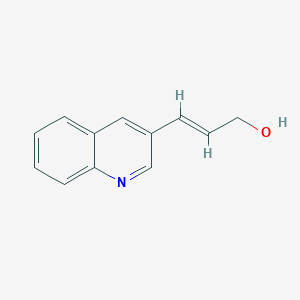
3-(Quinolin-3-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinolin-3-yl)prop-2-en-1-ol is an organic compound that features a quinoline ring system attached to a propenol group The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-3-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with propenol precursors under specific conditions. For instance, a one-pot, solvent-free, and catalyst-free synthesis method has been reported, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method offers high yields and shorter reaction times, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to reduced environmental impact and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(Quinolin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
3-(Quinolin-3-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-(Quinolin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a nitrogen atom at position 1.
2-(Quinolin-3-yl)prop-2-en-1-ol: A similar compound with a different substitution pattern on the quinoline ring.
3-(Quinolin-2-yl)prop-2-en-1-ol: Another similar compound with the quinoline ring attached at a different position.
Uniqueness
3-(Quinolin-3-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other scientific research fields.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(E)-3-quinolin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-6,8-9,14H,7H2/b4-3+ |
Clave InChI |
POWFQRDLWMFWPX-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/CO |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


